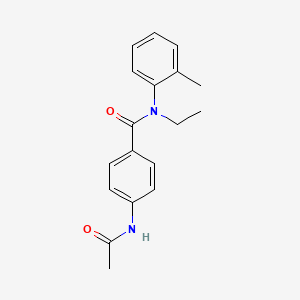

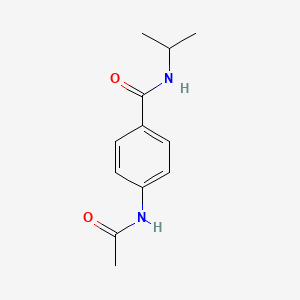

![molecular formula C15H19NO4S B5511609 (3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)

(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol" is a complex organic molecule. Research in related areas focuses on synthesizing derivatives with similar frameworks and analyzing their structures and properties, aiming to explore their potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions and gold(I)-catalyzed cycloisomerization, to construct the core structure with high stereoselectivity and yield (Gabriele et al., 2006) (Yeh et al., 2010). These methodologies provide a foundation for the synthesis of structurally complex and stereochemically rich molecules.

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by X-ray diffraction analysis, confirming the configuration around critical bonds and establishing the stereochemistry of major stereoisomers. This structural information is crucial for understanding the compound's reactivity and potential interactions (Gabriele et al., 2006).

Chemical Reactions and Properties

Chemical transformations of molecules containing similar functional groups demonstrate a variety of reactions, including cycloadditions and Wittig reactions, highlighting the versatility and reactivity of the core structure (Subramaniyan & Raghunathan, 2001) (Cativiela et al., 1996). These reactions contribute to the compound's chemical diversity and potential for further functionalization.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and optical activity, are typically determined experimentally and are essential for the compound's application in synthesis and formulation development. While specific data for this compound was not directly available, related research emphasizes the importance of these properties in the overall evaluation of chemical substances.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are fundamental for understanding the behavior of the compound in chemical reactions and potential applications. Studies on similar compounds provide insights into the mechanisms and conditions favorable for specific transformations, enhancing the compound's utility in synthetic chemistry (Tanimura et al., 2011).

Wissenschaftliche Forschungsanwendungen

Chemiluminescence and Solvent-Promoted Decomposition

Studies have explored the phenomenon of chemiluminescence and solvent-promoted decomposition in related bicyclic dioxetanes. For instance, research on bicyclic dioxetanes bearing a phenolic group has shown that decomposition can be induced by dissolution in an aprotic polar solvent, resulting in keto esters accompanied by bright light emission. This process, likened to a chemiluminescence mechanism, underscores the potential application of similar compounds in developing chemiluminescent materials or probes for analytical chemistry (Tanimura et al., 2011).

Enantioselective Synthesis and Catalysis

The enantioselective synthesis of amino acid derivatives, including those related to the cyclopropane structure, highlights applications in asymmetric catalysis and the production of biologically active molecules. For example, the preparation of enantiomerically pure cyclopropane carboxylic acids through HPLC resolution indicates the significance of these methods in synthesizing optically active pharmaceuticals and agrochemicals (Jiménez et al., 2001).

Organocatalysis and Michael Additions

The development of novel organocatalysts for asymmetric Michael additions of ketones to nitroalkenes showcases another research application area. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions, demonstrate the potential of similar compounds in organocatalysis, facilitating asymmetric synthesis processes (Ruiz-Olalla et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-9-6-16(8-15(9,18)10-2-3-10)14(17)13-12-11(7-21-13)19-4-5-20-12/h7,9-10,18H,2-6,8H2,1H3/t9-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWZVUUSFZLRJE-PSLIRLAXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)C3=C4C(=CS3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C4C(=CS3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)

![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)

![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)